3-Ethylcyclobutane-1,1-dicarboxylic acid
Description
Significance of Cyclobutane (B1203170) Derivatives in Molecular Design
Cyclobutane derivatives, characterized by their four-membered carbon rings, are valuable scaffolds in the field of molecular design and medicinal chemistry. nbinno.comresearchgate.net The inclusion of a cyclobutane ring into a molecule can introduce a degree of conformational restriction, which is beneficial as flexible ligands can suffer an entropic penalty when binding to a biological target. nih.gov This rigidity helps to lock the molecule into a specific three-dimensional orientation, which can enhance its interaction with enzymes or receptors. nih.govlifechemicals.com
The unique, puckered structure of the cyclobutane ring offers a distinct three-dimensional geometry that is increasingly exploited in drug development. nih.gov Unlike more flexible chains, the cyclobutane unit can serve as a compact and rigid spacer, positioning key pharmacophores in precise spatial arrangements. nih.gov Furthermore, cyclobutane rings can be used as bioisosteres for other chemical groups, such as aryl rings or double bonds, while possessing different electronic properties and metabolic profiles. nih.govlifechemicals.com The inherent ring strain of cyclobutanes also imparts specific reactivity, making them useful intermediates in the synthesis of more complex molecules. nbinno.comresearchgate.net
Overview of Dicarboxylic Acid Functionalities in Synthetic Chemistry
Dicarboxylic acids are organic compounds that feature two carboxylic acid (-COOH) functional groups. longdom.orgwikipedia.org This dual functionality makes them highly versatile building blocks in organic synthesis. longdom.orgfiveable.me They can serve as starting materials for a wide range of other compounds, as the carboxylic acid groups can be readily converted into esters, amides, acid chlorides, or anhydrides. longdom.org
In polymer chemistry, dicarboxylic acids are crucial monomers for the synthesis of polyesters and polyamides; for example, adipic acid is a key precursor to nylon. longdom.orgwikipedia.org The two carboxyl groups allow for the formation of long polymer chains. longdom.org Additionally, dicarboxylic acids are instrumental in constructing more complex molecular architectures. They can be used in reactions that form new carbon-carbon bonds, such as decarboxylation reactions. longdom.org The presence of two carboxyl groups can also influence the acidity and reactivity of the molecule and facilitate the formation of cyclic structures, such as cyclic anhydrides when the groups are suitably positioned. fiveable.meyoutube.com
Structural Peculiarities and Inherent Strain of Cyclobutane-1,1-systems
The cyclobutane ring is notable for its significant ring strain, which is a combination of angle strain and torsional strain. With a total strain energy of approximately 26.3 kcal/mol, it is the second most strained monocarbocycle after cyclopropane. nih.govmasterorganicchemistry.com
Angle Strain: The internal bond angles of a planar cyclobutane would be 90°, a significant deviation from the ideal 109.5° tetrahedral angle for sp³-hybridized carbon atoms. This compression of bond angles leads to orbital overlap that is less than optimal, contributing to the molecule's instability. masterorganicchemistry.com
Torsional Strain: If the cyclobutane ring were perfectly flat, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, creating substantial torsional strain. masterorganicchemistry.com To alleviate this, the cyclobutane ring adopts a puckered or "butterfly" conformation. In this conformation, one carbon atom is bent out of the plane of the other three, which reduces the eclipsing interactions between adjacent substituents. nih.govmasterorganicchemistry.com
| Cycloalkane | Ring Strain (kcal/mol) |
| Cyclopropane | 27.6 |
| Cyclobutane | 26.3 |
| Cyclopentane | 7.1 |
| Data sourced from Master Organic Chemistry. masterorganicchemistry.com |
Contextualization of 3-Ethylcyclobutane-1,1-dicarboxylic Acid within the Cyclobutane Dicarboxylic Acid Class
This compound is a specific derivative within the broader class of cyclobutane dicarboxylic acids. Its fundamental structure is based on the cyclobutane-1,1-dicarboxylic acid framework, which is a well-known building block in organic synthesis. The parent compound, cyclobutane-1,1-dicarboxylic acid, is notably used as a starting material for the synthesis of Carboplatin, a platinum-based anticancer drug. sigmaaldrich.comijcce.ac.ir
The addition of an ethyl group at the 3-position introduces specific modifications to the parent structure. This substituent adds to the molecule's molecular weight and alters its polarity and lipophilicity. The presence of the ethyl group also introduces a stereocenter if the substitution pattern allows, potentially leading to cis/trans isomers depending on its orientation relative to the carboxylic acid groups. While detailed research on the specific applications of this compound is not widely published, its properties can be inferred from its structure and are defined by computational data.
Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 69647-59-2 |
| Molecular Formula | C₈H₁₂O₄ |
| Molecular Weight | 172.18 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 74.6 Ų |
Data sourced from Guidechem. guidechem.comguidechem.com
This compound serves as a functionalized building block, combining the inherent structural features of the strained cyclobutane ring and the versatile reactivity of the dicarboxylic acid moiety with the steric and electronic influence of a 3-ethyl substituent.
Strategies for the Construction of the 1,1-Disubstituted Cyclobutane Core
The cornerstone of synthesizing the target molecule is the efficient construction of the 1,1-cyclobutanedicarboxylate framework. This involves forming a strained four-membered ring while simultaneously establishing the gem-dicarboxylic acid functionality or a suitable precursor.
The formation of a cyclobutane ring can be approached through several classic and modern cyclization strategies. The most common and direct methods involve intramolecular or intermolecular reactions that form two new carbon-carbon bonds.
Intramolecular Nucleophilic Substitution: The most traditional and widely used method for creating the cyclobutane-1,1-dicarboxylate core is the condensation of a malonic ester with a 1,3-dihalopropane. orgsyn.org In this reaction, the diethyl malonate is deprotonated twice by a strong base, such as sodium ethoxide, to form a dianion. This nucleophile then undergoes a double alkylation with a propane derivative bearing two leaving groups, such as 1,3-dibromopropane, to close the four-membered ring. orgsyn.org The reaction proceeds via an initial SN2 reaction to form diethyl γ-bromopropylmalonate, which then undergoes a second, intramolecular SN2 reaction to yield the cyclobutane ring. orgsyn.org
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a powerful tool for constructing cyclobutane rings. und.edunih.gov This approach involves the reaction of two alkene components under UV light irradiation. For the synthesis of the core structure, a ketene acetal could react with an alkene. More advanced methods utilize visible-light photoredox catalysis to promote [2+2] cycloadditions between enones or other activated alkenes, offering milder reaction conditions and excellent diastereoselectivity. organic-chemistry.org
Radical Cyclizations: Modern synthetic methods include radical addition-polar cyclization cascades. nih.gov These reactions can be initiated by photoredox catalysis, where an alkyl radical is generated and adds to an alkene tethered to an alkyl halide. The resulting radical intermediate is then reduced to a carbanion, which undergoes a 4-exo-tet cyclization to form the cyclobutane ring. nih.govscispace.com This method is notable for its mild conditions and high functional group tolerance.
Table 1: Comparison of Cyclization Strategies for Cyclobutane Core Synthesis
| Method | Precursors | Key Reagents/Conditions | Advantages | References |
|---|---|---|---|---|
| Malonic Ester Synthesis | Diethyl malonate, 1,3-Dihalopropane | Sodium ethoxide | High yield, well-established | orgsyn.org |
| [2+2] Photocycloaddition | Two alkene units | UV light or photoredox catalyst | High stereocontrol | und.edunih.govorganic-chemistry.org |
| Radical Addition-Polar Cascade | Halide-tethered alkene, Radical precursor | Photoredox catalyst, light | Mild conditions, functional group tolerance | nih.govscispace.com |
The gem-dicarboxylic acid group (two carboxylic acid groups attached to the same carbon) is a key feature of the target molecule. Its synthesis is typically integrated into the ring-forming step.
The malonic ester synthesis is particularly advantageous as it directly installs the gem-dicarboxylate functionality. The use of diethyl malonate as the nucleophile ensures that the C-1 position of the resulting cyclobutane ring is substituted with two ester groups. orgsyn.org
Once the diethyl 1,1-cyclobutanedicarboxylate is formed, the final gem-dicarboxylic acid is obtained through hydrolysis. This is typically achieved by refluxing the diester with a strong base, such as potassium hydroxide, to saponify the ester groups, followed by acidification with a strong acid like hydrochloric acid to protonate the carboxylate salts. orgsyn.org This two-step process—cyclization followed by hydrolysis—is a robust and high-yielding pathway to cyclobutane-1,1-dicarboxylic acid and its derivatives. orgsyn.org
Approaches to Introducing the Ethyl Substituent at the 3-Position
With the cyclobutane-1,1-dicarboxylate core established, the next critical step is the introduction of the ethyl group at the C-3 position. This can be accomplished through alkylation of a suitable precursor or by the transformation of an existing functional group.
Introducing the ethyl group via alkylation typically requires a precursor with a reactive site at the C-3 position, such as a ketone. A plausible synthetic intermediate would be a 3-oxocyclobutane-1,1-dicarboxylate. From this intermediate, several standard organometallic reactions can be employed:
Wittig Reaction: The 3-oxo group can be converted to an ethylidene group (=CHCH₃) using a Wittig reagent, such as ethyltriphenylphosphonium bromide. The resulting alkene can then be reduced to an ethyl group via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst).
Grignard Reaction: Addition of methylmagnesium bromide (a Grignard reagent) to the 3-ketone would yield a tertiary alcohol. Subsequent dehydration of this alcohol would form an isopropenyl-substituted cyclobutane, which could then be hydrogenated to provide the desired 3-ethyl substituent along with a 3-isopropyl byproduct, requiring separation.
These multi-step sequences allow for the controlled construction of the ethyl group on a pre-formed cyclobutane ring. thieme-connect.de
An alternative to direct alkylation is the conversion of a different functional group already present at the C-3 position. Functional group interconversion (FGI) is a fundamental strategy in organic synthesis. imperial.ac.ukvanderbilt.edu
For example, a precursor such as 3-(hydroxycarbonyl)cyclobutane-1,1-dicarboxylic acid could be synthesized. The C-3 carboxylic acid could be reduced to a primary alcohol, which is then converted to a better leaving group (e.g., a tosylate). This tosylate can then be displaced by a cyanide nucleophile, followed by hydrolysis and subsequent reactions to build the ethyl group. A more direct FGI pathway would involve the reduction of a 3-acetylcyclobutane precursor, prepared via Friedel-Crafts acylation of a suitable cyclobutane, to an ethyl group using methods like the Wolff-Kishner or Clemmensen reduction.
Table 2: Methods for Introducing the C-3 Ethyl Group
| Method | Precursor | Key Steps | References |
|---|
Direct and Indirect Synthetic Pathways to this compound
Based on the methodologies described, both indirect and direct pathways to the target molecule can be devised.
Indirect Pathway: This is a convergent approach where the core and the substituent are introduced in separate stages.
Core Synthesis: Synthesize diethyl cyclobutane-1,1-dicarboxylate using the malonic ester synthesis from 1,3-dibromopropane. orgsyn.org
Functionalization: Introduce a ketone at the C-3 position to create diethyl 3-oxocyclobutane-1,1-dicarboxylate.
Ethyl Group Formation: Convert the ketone to an ethyl group using a Wittig reaction followed by hydrogenation.
Hydrolysis: Perform acidic hydrolysis of the diethyl ester to yield the final product, this compound.
Direct Pathway: This approach aims to construct the ring with the ethyl substituent already in place. A hypothetical direct route would involve a [2+2] cycloaddition between an ethyl-substituted alkene (e.g., 1-butene) and a ketene derivative suitable for forming the gem-dicarboxylate moiety, such as dichloroketene, followed by functional group manipulation. A more classical approach would be the reaction of diethyl malonate with a substituted 1,3-dihalopropane, such as 1,3-dibromo-4-hexene. After cyclization, the double bond in the side chain could be oxidatively cleaved and manipulated to form the ethyl group. These direct pathways are often more step-economical but can be challenging in terms of precursor availability and controlling regioselectivity.
Oxidation Reactions
The synthesis of this compound can be envisaged through the oxidation of appropriate precursors. This section explores the transformation of aldehyde precursors and the application of oxidative cleavage methods.
Oxidation of Aldehyde Precursors (e.g., 3-Ethylcyclobutane-1-carbaldehyde) to Carboxylic Acids
Commonly employed reagents for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder oxidants like silver oxide (Ag₂O). The reaction proceeds by the addition of the oxidant to the aldehyde, followed by the elimination of the reduced form of the oxidant, yielding the carboxylic acid. For a substrate like 3-Ethylcyclobutane-1-carbaldehyde, which would first need to be converted to a precursor bearing two aldehyde groups or an aldehyde and a masked carboxylic acid, this method would be a crucial step in a multi-step synthesis.
For instance, a hypothetical precursor such as 3-ethylcyclobutane-1,1-dicarbaldehyde could be oxidized to this compound. The choice of oxidant would be critical to avoid unwanted side reactions, such as the cleavage of the cyclobutane ring, which can be susceptible to strong oxidizing conditions.
A summary of common oxidizing agents for the conversion of aldehydes to carboxylic acids is presented in the table below.
| Oxidizing Agent | Typical Reaction Conditions |
| Potassium Permanganate (KMnO₄) | Basic aqueous solution, followed by acidification |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone solvent |
| Silver Oxide (Ag₂O) | Basic aqueous solution (Tollens' reagent) |
| Sodium Hypochlorite (NaClO) | Aqueous solution, often with a phase-transfer catalyst |
Oxidative Cleavage Methods
Oxidative cleavage of a larger ring system or a suitably substituted precursor can also afford dicarboxylic acids. This approach involves the breaking of carbon-carbon bonds through oxidation. For example, the oxidative cleavage of a bicyclic system containing the 3-ethylcyclobutane core could potentially yield the target dicarboxylic acid.
Reagents such as ozone (O₃), followed by an oxidative workup (e.g., with hydrogen peroxide), or strong oxidants like potassium permanganate under harsh conditions, are capable of cleaving double bonds or even single bonds within strained ring systems to form carboxylic acids. While direct examples for the synthesis of this compound via this method are scarce, the principle is a valid synthetic strategy. For instance, a precursor containing an exocyclic double bond at the 1-position of the 3-ethylcyclobutane ring could be subjected to ozonolysis with an oxidative workup to generate the geminal dicarboxylic acid moiety.
Multistep Syntheses from simpler Cyclobutane Derivatives
The construction of this compound can be achieved through a stepwise elaboration of simpler, more readily available cyclobutane derivatives. A common starting material for such syntheses is cyclobutanone.
A plausible synthetic route could commence with the alkylation of cyclobutanone to introduce the ethyl group at the 3-position, yielding 3-ethylcyclobutanone. This could be followed by a reaction to introduce the two carboxyl groups at the 1-position. One established method to achieve this is through the formation of a cyanohydrin, followed by hydrolysis and oxidation.
Alternatively, 3-ethylcyclobutanone can be converted to the corresponding tosylhydrazone, which upon treatment with a cyanide source and subsequent hydrolysis, can yield the dicarboxylic acid. Another approach involves the reaction of 3-ethylcyclobutanone with a malonic ester derivative, followed by hydrolysis and decarboxylation to introduce the dicarboxylic acid functionality.
Preparation from Malonic Acid Derivatives (Analogous to Cyclopropane-1,1-dicarboxylic acids)
A well-established method for the synthesis of cyclobutane-1,1-dicarboxylic acids is the reaction of a malonic ester, typically diethyl malonate, with a 1,3-dihalopropane. This reaction, a variation of the malonic ester synthesis, proceeds via a double alkylation to form the cyclobutane ring. mdpi.com
To synthesize the 3-ethyl derivative, a substituted 1,3-dihalopropane would be required. Specifically, the reaction of diethyl malonate with 1,3-dibromo-2-ethylpropane in the presence of a strong base, such as sodium ethoxide, would be expected to yield diethyl 3-ethylcyclobutane-1,1-dicarboxylate. Subsequent hydrolysis of the diethyl ester with a strong base (e.g., potassium hydroxide), followed by acidification, would furnish the desired this compound.
The general reaction scheme is as follows:
Deprotonation of diethyl malonate with a base to form a nucleophilic enolate.
Nucleophilic attack of the enolate on one of the electrophilic carbons of 1,3-dibromo-2-ethylpropane.
A second intramolecular nucleophilic attack to close the cyclobutane ring.
Hydrolysis of the resulting diester to the dicarboxylic acid.
This method is advantageous due to the ready availability of malonic esters and the robustness of the reaction conditions.
Bio-based Synthetic Routes for Cyclobutane Dicarboxylic Acids
In recent years, there has been a growing interest in the development of sustainable and bio-based routes for the synthesis of valuable chemicals. Cyclobutane-containing dicarboxylic acids have emerged as promising biomass-derived alternatives to petroleum-based diacids. orgsyn.org These bio-based approaches often utilize renewable starting materials and environmentally benign reaction conditions.
[2+2] Photocycloaddition Strategies (e.g., from cinnamic acid derivatives)
One of the most prominent bio-based strategies for the synthesis of cyclobutane rings is the [2+2] photocycloaddition of alkenes. acs.org This reaction involves the formation of a cyclobutane ring from two alkene molecules upon exposure to ultraviolet (UV) light. Cinnamic acid and its derivatives, which can be derived from renewable sources like lignin, are excellent substrates for this reaction. orgsyn.orgcdnsciencepub.com
The photodimerization of cinnamic acid derivatives can lead to the formation of truxillic and truxinic acids, which are substituted cyclobutane dicarboxylic acids. cdnsciencepub.com While the direct synthesis of this compound via this method has not been explicitly reported, the [2+2] photocycloaddition of appropriately substituted cinnamic acid analogues could provide a viable pathway. For instance, the photocycloaddition of an ethyl-substituted cinnamic acid derivative could potentially lead to a precursor that can be further modified to the target molecule.
Recent advancements in this area include the use of templates to control the regio- and stereoselectivity of the photocycloaddition, allowing for the synthesis of specific isomers in high yields. nih.gov Furthermore, these reactions can often be carried out in the solid state, reducing the need for solvents and contributing to the principles of green chemistry. cdnsciencepub.com
Structure
3D Structure
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-ethylcyclobutane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-2-5-3-8(4-5,6(9)10)7(11)12/h5H,2-4H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
GWMCLWIRIZAZQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C1)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Spectroscopic and Advanced Structural Characterization of 3 Ethylcyclobutane 1,1 Dicarboxylic Acid
Infrared (IR) and Raman Spectroscopy
No published IR or Raman spectra are available that would allow for a detailed analysis of the characteristic vibrational modes of the carboxylic acid functional groups, the cyclobutane (B1203170) ring, and the ethyl side chain of this specific molecule.
Mass Spectrometry (MS)
Specific mass spectrometry data, including fragmentation patterns and the molecular ion peak for 3-Ethylcyclobutane-1,1-dicarboxylic acid, is not documented in the searched resources.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
A crystal structure for this compound has not been deposited in crystallographic databases. Consequently, an analysis of its absolute and relative stereochemistry based on X-ray diffraction is not possible.
Analysis of Cyclobutane Ring Puckering and Conformation:Without crystallographic data, a definitive analysis of the cyclobutane ring's puckering angle and the specific conformation (e.g., bond lengths, bond angles, and dihedral angles) for this compound cannot be conducted.
Due to the absence of specific research findings and data for this compound, generating the requested article with the required scientific rigor and adherence to the provided outline is not feasible at this time.
Intermolecular Interactions and Hydrogen Bonding Networks in Solid State
In the solid state, dicarboxylic acids are well-known for forming extensive networks of intermolecular interactions, primarily driven by hydrogen bonding between the carboxylic acid functional groups. nih.gov For this compound, it is anticipated that the molecules would arrange in a crystalline lattice, stabilized by these strong directional interactions.
Typically, carboxylic acids form dimeric structures through a pair of O—H⋯O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov This primary synthon is a robust feature in the crystal engineering of carboxylic acids. researchgate.net The presence of two carboxylic acid groups on the same carbon atom in this compound offers the potential for the formation of more extended hydrogen-bonded chains or sheets. The specific arrangement will be influenced by the steric hindrance of the ethyl group and the puckered conformation of the cyclobutane ring. rsc.org
| Interaction Type | Potential Participants | Significance |
| Strong O—H⋯O Hydrogen Bonds | Carboxylic acid groups | Formation of dimers and extended chains, primary determinant of crystal packing. |
| Weak C—H⋯O Hydrogen Bonds | C-H bonds of the cyclobutane ring and ethyl group with carboxylic oxygen atoms | Secondary stabilization of the crystal lattice. |
| Van der Waals Forces | Aliphatic portions of the molecules (cyclobutane ring and ethyl group) | Contribution to the overall cohesive energy of the crystal. |
Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)
The electronic absorption spectrum of this compound is expected to be relatively simple due to the absence of extensive chromophores. The primary electronic transitions would be associated with the carboxylic acid functional groups.
Saturated carboxylic acids typically exhibit weak absorption bands in the ultraviolet region corresponding to n → π* transitions of the carbonyl group. nih.gov For this compound, this absorption is expected to occur at a low wavelength, likely below 220 nm. The lack of conjugation in the molecule means that stronger π → π* transitions, which appear at higher wavelengths in unsaturated systems, will be absent.
The UV-Vis spectrum would primarily be useful for confirming the absence of unsaturated impurities. The molar absorptivity (ε) for the n → π* transition is expected to be low. The exact position of the absorption maximum (λ_max) can be influenced by the solvent environment, particularly its polarity and hydrogen bonding capability.
| Transition Type | Expected Wavelength Range (λ_max) | Associated Functional Group | Expected Molar Absorptivity (ε) |
| n → π* | < 220 nm | Carbonyl (C=O) of the carboxylic acid | Low |
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for the purification, purity assessment, and potential separation of stereoisomers of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most probable methods to be employed.
For HPLC analysis, a reversed-phase column (e.g., C18) would likely be used with an acidic mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acid such as formic acid or phosphoric acid to suppress the ionization of the carboxylic acid groups and achieve sharp peaks. ijcce.ac.irresearchgate.net Detection could be accomplished using a UV detector set to a low wavelength (e.g., 210 nm) where the carboxyl group absorbs, or with a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD). ijcce.ac.ir HPLC is also a powerful tool for separating cis- and trans-isomers if they exist and have different polarities. researchgate.net
Gas chromatography can also be used, but it would likely require derivatization of the carboxylic acid groups to more volatile esters (e.g., methyl or ethyl esters) to prevent thermal degradation and improve chromatographic performance. researchgate.net Following derivatization, a polar capillary column would be suitable for separation. The purity of the compound can be determined by the relative peak area in the chromatogram. GC coupled with mass spectrometry (GC-MS) would be a powerful tool for both separation and identification of the compound and any impurities. researchgate.net
| Chromatographic Method | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method | Sample Preparation |
| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water with acid | UV (low λ), RI, ELSD | Dissolution in a suitable solvent |
| GC | Polar capillary column | Inert gas (e.g., He, N₂) | Flame Ionization (FID), Mass Spectrometry (MS) | Derivatization to esters |
Computational Chemistry and Theoretical Studies
Molecular Modeling and Conformational Analysis
No specific studies on the molecular modeling or conformational analysis of 3-Ethylcyclobutane-1,1-dicarboxylic acid are available. Such a study would typically involve identifying the lowest energy conformations of the puckered cyclobutane (B1203170) ring and the rotational positions of the ethyl and dicarboxylic acid groups. The puckered, or "butterfly," conformation of the cyclobutane ring is a known feature to relieve torsional strain. libretexts.orgdalalinstitute.com
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
There are no published quantum chemical calculations detailing the electronic structure (e.g., HOMO-LUMO energies, molecular electrostatic potential) or predicting the reactivity of this specific molecule.
Transition State Analysis of Key Chemical Transformations
No literature exists that performs transition state analysis for chemical transformations involving this compound.
Prediction of Spectroscopic Parameters
No computational predictions for spectroscopic parameters (such as ¹H NMR, ¹³C NMR, or IR spectra) for this compound are available in the scientific literature.
Applications in Organic Synthesis and Materials Science
Role as a Key Building Block in Complex Molecule Synthesis
Cyclobutane (B1203170) derivatives are recognized for their potential as "overbred intermediates" in organic synthesis, where the ring strain can be harnessed for specific chemical transformations to build complex molecular architectures. However, a review of available scientific literature does not yield specific examples where 3-Ethylcyclobutane-1,1-dicarboxylic acid is explicitly used as a key building block in the total synthesis of complex natural products or other intricate molecules.
Precursor for Advanced Organic Intermediates
While the synthesis of various cyclobutane carboxylic acids as important pharmaceutical intermediates is documented, there is a lack of specific research detailing the conversion of this compound into other advanced organic intermediates. Its structure suggests potential for derivatization, such as conversion to an acid chloride or anhydride (B1165640) to increase reactivity, but specific applications in multi-step syntheses are not reported.
Utilization in Polymer Chemistry
The bifunctional nature of dicarboxylic acids makes them fundamental monomers for step-growth polymerization. libretexts.org Cyclobutane-containing dicarboxylic acids, in particular, have been explored as alternatives to petroleum-based diacids to create polymers with unique properties. und.edu
Monomer in Polyester (B1180765) and Polyamide Synthesis
Polyesters are synthesized through the condensation reaction of a dicarboxylic acid with a diol, while polyamides are formed from a dicarboxylic acid and a diamine. libretexts.orgbritannica.com Research into other cyclobutane dicarboxylic acids has shown they can act as monomers to produce polyesters and polyamides. und.edunih.gov These polymers often exhibit semi-crystalline properties and thermal stabilities comparable to conventional plastics like PET. nih.gov However, there are no specific studies or data available in the scientific literature that document the use of this compound as a monomer in either polyester or polyamide synthesis, nor are there reports on the properties of such polymers.
Thermally Recyclable/Degradable Materials
A notable area of research involves using the cyclobutane ring as a thermocleavable group within a polymer backbone. At elevated temperatures, the strained four-membered ring can undergo a retro-[2+2] cycloaddition, breaking the polymer chain and facilitating thermal recycling or degradation. This has been successfully demonstrated with thermosets derived from other specific cyclobutane-1,2-dicarboxylic acids. However, there is no available research or data indicating that polymers have been synthesized from this compound for the purpose of creating thermally recyclable or degradable materials.
Ligand Chemistry for Metal Complexes and Coordination Polymers
The carboxylate groups of dicarboxylic acids can act as ligands, coordinating to metal ions to form metal complexes and extended structures known as coordination polymers or metal-organic frameworks (MOFs). The parent compound, cyclobutane-1,1-dicarboxylic acid, has been successfully used as a ligand to synthesize coordination polymers with metals such as zinc, calcium, and barium. sigmaaldrich.comresearchgate.netbohrium.com These materials can form two-dimensional architectures. bohrium.com While the structural similarity suggests that this compound could also function as a ligand, no specific studies detailing its use in the synthesis of metal complexes or coordination polymers were found in the reviewed literature.
Information Not Found for this compound in Specified Applications
Following a comprehensive search of available scientific literature and chemical databases, no specific information was found detailing the application of This compound in the formation of lithium coordination polymers, the development of lanthanide metal-organic frameworks (LnMOFs), or as a direct precursor for Platinum(II) complexes such as Carboplatin.
While its parent compound, cyclobutane-1,1-dicarboxylic acid, is documented in these roles, the ethyl-substituted derivative does not appear in the searched literature for these specific uses. Similarly, no detailed research findings regarding its applications in specialty and fine chemicals were identified.
Due to the absence of verifiable data for "this compound" within the scope of the requested topics, it is not possible to generate a scientifically accurate article adhering to the provided outline. The available information is limited to supplier data for the compound and its diethyl ester, which suggests general potential in organic synthesis without providing specific examples or research outcomes relevant to the requested sections.
Therefore, the following sections of the requested article cannot be completed:
Future Research Directions and Emerging Methodologies
Development of More Sustainable Synthetic Routes
Future research will likely focus on developing greener and more efficient methods for the synthesis of 3-Ethylcyclobutane-1,1-dicarboxylic acid. A promising avenue lies in the utilization of [2+2] photocycloaddition reactions, which are known for their high atom economy. nih.gov These reactions could potentially start from bio-based precursors, aligning with the growing demand for sustainable chemical processes. nih.gov The exploration of solvent-free or mechanochemical approaches could further enhance the environmental credentials of its synthesis.
Key areas for investigation include:
Photochemical [2+2] Cycloadditions: Utilizing light to drive the formation of the cyclobutane (B1203170) ring from readily available alkenes. This method offers a clean and efficient route to the core structure. nih.govacs.org
Catalytic Methods: Developing novel catalysts, including organocatalysts and biocatalysts, to improve the efficiency and selectivity of the cyclization process, minimizing waste and energy consumption. nih.gov
Renewable Starting Materials: Investigating the use of precursors derived from biomass to reduce the reliance on petrochemical feedstocks. researchgate.net
Table 1: Comparison of Potential Sustainable Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Research Focus |
|---|---|---|
| Photochemical [2+2] Cycloaddition | High atom economy, use of light as a clean reagent. nih.govacs.org | Development of efficient photosensitizers and reactor technologies. |
| Organocatalysis/Biocatalysis | Use of non-toxic, renewable catalysts; high stereoselectivity. nih.gov | Enzyme evolution and design of new organocatalysts. |
| Mechanochemistry | Solvent-free conditions, reduced energy consumption. | Exploration of ball-milling and other mechanochemical techniques. |
Exploration of Novel Reactivity Patterns
The strained cyclobutane ring of this compound imparts unique reactivity that is ripe for exploration. Future studies will likely delve into uncovering new transformations that leverage this inherent ring strain.
Potential areas of research include:
Ring-Opening Reactions: Investigating selective cleavage of the cyclobutane ring to access linear, functionalized molecules that may not be easily accessible through other synthetic routes. The regioselectivity and stereoselectivity of these reactions will be of particular interest. nih.govresearchgate.net
C-H Functionalization: Applying modern C-H activation techniques to selectively introduce new functional groups at various positions on the cyclobutane ring. nih.govnih.govbaranlab.orgnih.govacs.org This would allow for the late-stage diversification of the molecule's structure.
Decarboxylative Functionalization: Exploring reactions that involve the selective removal of one or both carboxylic acid groups to generate new derivatives with altered properties and functionalities.
Advanced Stereochemical Control in Functionalization
Achieving precise control over the stereochemistry of substituents on the cyclobutane ring is crucial for its application in areas such as medicinal chemistry and materials science. Future research will focus on developing advanced methods for stereoselective functionalization.
Key methodologies to be explored are:
Asymmetric Catalysis: The use of chiral catalysts, including transition metal complexes and organocatalysts, to control the stereochemical outcome of reactions on the cyclobutane ring. nih.govnih.govnih.gov This will be critical for accessing single enantiomers of derivatized products.
Substrate-Controlled Reactions: Designing substrates with inherent stereochemical information that can direct the outcome of subsequent reactions.
Enzymatic Resolutions: Employing enzymes to selectively react with one enantiomer of a racemic mixture, providing a route to chirally pure compounds.
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic routes for this compound and its derivatives to continuous flow and automated systems represents a significant area for future development. These technologies offer numerous advantages over traditional batch processing. nih.govuc.ptrsc.orgspringerprofessional.deillinois.edu
Anticipated advancements include:
Continuous Flow Synthesis: Developing flow chemistry protocols for the synthesis of the target molecule, which can lead to improved reaction control, enhanced safety, and easier scalability. nih.govuc.ptrsc.org Photochemical reactions, in particular, are well-suited for flow setups. nih.gov
Automated Synthesis Platforms: Integrating the synthesis and purification steps into automated platforms to accelerate the discovery of new derivatives and the optimization of reaction conditions. nih.govresearchgate.netchemistryworld.com This will enable high-throughput screening of different reaction parameters.
Table 2: Advantages of Flow Chemistry and Automation
| Technology | Key Benefits | Impact on Research |
|---|---|---|
| Flow Chemistry | Precise control over reaction parameters, improved safety, enhanced scalability. nih.govuc.ptrsc.org | Facilitates the optimization of synthetic routes and enables larger-scale production. |
| Automated Synthesis | High-throughput experimentation, rapid discovery of new compounds and reaction conditions. nih.govresearchgate.netchemistryworld.com | Accelerates the research and development cycle for new materials and functional molecules. |
Expanding Applications in Advanced Materials
The rigid and well-defined structure of the cyclobutane core makes this compound an attractive building block for the creation of advanced materials with novel properties.
Future applications in materials science could involve:
Polymers and Polyesters: Incorporating the diacid as a monomer into polyesters and other polymers to impart unique thermal and mechanical properties. The semi-rigid nature of the cyclobutane ring can influence the crystallinity and processability of the resulting polymers. nih.govund.eduresearchgate.netacs.orggoogle.com
Metal-Organic Frameworks (MOFs): Utilizing the dicarboxylic acid as a linker to construct novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
Liquid Crystals: Exploring the potential of derivatives of this compound to form liquid crystalline phases due to their rigid core structure.
The continued exploration of this compound through these emerging research directions promises to unveil new scientific insights and practical applications, solidifying its importance as a versatile chemical entity.
Q & A
How can researchers optimize the synthesis of 3-Ethylcyclobutane-1,1-dicarboxylic acid via malonate condensation?
Answer:
The synthesis of cyclobutane-1,1-dicarboxylic acid derivatives typically involves malonate condensation with alkyl halides. For this compound, a modified approach using ethyl malonate and 1,3-dibromopropane (or analogous reagents) in the presence of sodium ethoxide could be employed. Key variables to optimize include:
- Stoichiometry : Adjusting the molar ratio of ethyl malonate to alkyl halide to favor cyclization over polymerization.
- Reaction Time/Temperature : Prolonged heating (e.g., 24–48 hours at 80–100°C) under reflux to ensure complete cyclization while minimizing side reactions.
- Workup : Hydrolysis of the ester intermediate using alcoholic potassium hydroxide followed by acidification to isolate the dicarboxylic acid .
- Ethyl Group Introduction : Incorporating ethyl bromide during alkylation or post-cyclization functionalization to introduce the 3-ethyl substituent.
What spectroscopic and chromatographic techniques are critical for confirming the structure and stereochemistry of this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Analyze coupling constants (e.g., J values) to identify cyclobutane ring strain and substituent orientation. The ethyl group’s protons (~1.2 ppm, triplet) and cyclobutane protons (3.0–4.0 ppm, multiplet) provide structural clues.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .
- X-ray Crystallography : Definitive confirmation of the cyclobutane ring geometry and substituent positions .
- HPLC/MS : Assess purity and quantify trace impurities using reverse-phase chromatography with UV detection (e.g., C18 column, acidic mobile phase) .
How can conflicting data on the solubility and stability of this compound in different solvents be resolved?
Answer:
Discrepancies often arise from polymorphic forms, impurities, or solvent polarity effects. Methodological steps include:
- Standardized Solubility Testing : Use USP/Ph. Eur. protocols with controlled temperature (25°C) and agitation.
- Thermal Analysis (DSC/TGA) : Identify polymorphs or hydrate forms affecting solubility .
- HPLC Purity Checks : Quantify impurities (e.g., residual esters or byproducts) that may alter solubility .
- Solvent Polarity Index : Correlate solubility trends with solvent polarity (e.g., logP values) to establish predictive models.
What strategies are recommended for designing bioactivity assays for this compound?
Answer:
While direct evidence is limited, analogous dicarboxylic acids suggest:
- Enzyme Inhibition Assays : Test against carboxylase enzymes (e.g., acetyl-CoA carboxylase) using spectrophotometric NADH depletion assays.
- Cell-Based Assays : Evaluate cytotoxicity or anti-inflammatory activity in macrophage models (e.g., LPS-induced TNF-α suppression).
- Molecular Docking : Use computational tools (e.g., AutoDock Vina) to predict binding affinity to target proteins like cyclooxygenase-2 .
- Metabolic Stability : Assess hepatic metabolism using liver microsomes and LC-MS metabolite profiling .
What safety protocols are essential for handling this compound in laboratory settings?
Answer:
Based on structurally related compounds:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
How can researchers address low yields in the cyclization step during synthesis?
Answer:
Low yields may result from incomplete ring closure or side reactions. Mitigation strategies:
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Solvent Optimization : Use high-boiling solvents (e.g., DMF or toluene) to stabilize intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time and improve cyclization efficiency via controlled dielectric heating .
What computational methods are effective for predicting the reactivity of this compound?
Answer:
- DFT Calculations : Model reaction pathways (e.g., B3LYP/6-31G*) to identify transition states and energy barriers for cyclization.
- pKa Prediction : Use software like MarvinSketch to estimate acidity (carboxylic protons ~2.5–3.0) and guide solubility studies .
- Reactivity Descriptors : Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
